molecular formula C10H13BrO3S B2648495 1-Bromo-3-(2-ethoxy-ethanesulfonyl)-benzene CAS No. 1385280-61-4

1-Bromo-3-(2-ethoxy-ethanesulfonyl)-benzene

Cat. No.: B2648495
CAS No.: 1385280-61-4
M. Wt: 293.18
InChI Key: KJIPECNOKKUTJK-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-ethoxy-ethanesulfonyl)-benzene is a versatile aromatic building block designed for advanced chemical synthesis and drug discovery research. This compound features both a bromo substituent and an ethoxy-ethanesulfonyl group on a benzene ring, making it a valuable intermediate for constructing more complex molecules. The bromine atom serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to form new carbon-carbon bonds . Concurrently, the sulfonyl moiety is a key functional group in medicinal chemistry, often contributing to the biological activity of pharmaceutical compounds by acting as a hydrogen bond acceptor . The integration of an ether linkage within the sulfonyl side chain may enhance the compound's solubility and influence its metabolic properties. This makes this compound a particularly valuable scaffold for researchers working in areas such as hepatitis B virus research, where similar sulfonyl-containing heteroaryl dihydropyrimidine derivatives have been investigated for their antiviral inhibitory effects . As a multifunctional intermediate, it enables the exploration of novel chemical space in the development of potential therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-bromo-3-(2-ethoxyethylsulfonyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO3S/c1-2-14-6-7-15(12,13)10-5-3-4-9(11)8-10/h3-5,8H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIPECNOKKUTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCS(=O)(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(2-ethoxy-ethanesulfonyl)-benzene typically involves the bromination of a suitable precursor, such as 3-(2-ethoxy-ethanesulfonyl)-benzene. The reaction can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-ethoxy-ethanesulfonyl)-benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The ethoxy-ethanesulfonyl group can be modified through oxidation or reduction reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 3-(2-ethoxy-ethanesulfonyl)-anisole.

Scientific Research Applications

1-Bromo-3-(2-ethoxy-ethanesulfonyl)-benzene can be used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals or bioactive compounds.

    Material Science: Incorporation into polymers or other materials with specific properties.

    Chemical Biology: As a probe or reagent in biochemical studies.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-ethoxy-ethanesulfonyl)-benzene in chemical reactions involves the reactivity of the bromine atom and the ethoxy-ethanesulfonyl group. The bromine atom can act as a leaving group in substitution reactions, while the ethoxy-ethanesulfonyl group can participate in various transformations depending on the reaction conditions.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The sulfonyl group in the target compound enhances electrophilicity at the bromine site compared to sulfanyl (-S-) or alkoxy (-O-) substituents, making it more reactive in aromatic substitution or cross-coupling reactions .
  • Steric effects : Branched sulfonyl groups (e.g., isobutane) hinder access to the reactive aryl bromide site, whereas linear chains (e.g., 2-ethoxyethyl) balance reactivity and steric accessibility .
  • Halogenated substituents : Compounds like 1-bromo-3-(2-chloroethoxy)benzene exhibit dual reactivity (Br and Cl sites), enabling sequential functionalization .

Physicochemical Properties

  • Polarity : The sulfonyl group increases polarity and solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to alkyl- or thioether-substituted analogs .
  • Thermal stability : Sulfonyl derivatives generally exhibit higher melting points than thioethers due to stronger intermolecular dipole-dipole interactions .

Reactivity in Cross-Coupling Reactions

  • Pd-catalyzed arylations : Bromobenzenes with electron-withdrawing substituents (e.g., -SO₂-, -CF₃O-) undergo efficient cross-coupling with heteroarenes (e.g., imidazopyridines) to yield biaryl products in >90% yields .
  • Comparative reactivity : 1-Bromo-3-(trifluoromethoxy)benzene () shows similar reactivity to the target compound due to comparable electron-withdrawing effects. In contrast, electron-donating substituents (e.g., -OCH₃ in ) reduce coupling efficiency .

Biological Activity

1-Bromo-3-(2-ethoxy-ethanesulfonyl)-benzene is an organic compound characterized by a bromine atom and an ethoxy-ethanesulfonyl group attached to a benzene ring. Its molecular formula is C11H15BrO3SC_{11}H_{15}BrO_3S. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The presence of both bromine and sulfonyl functionalities in this compound enhances its reactivity and solubility in various solvents. The sulfonyl group is known to participate in various chemical reactions, making this compound a candidate for synthesizing derivatives with enhanced biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound may interact with specific enzymes or receptors involved in disease processes. Notably, derivatives of sulfonyl-containing compounds have been studied for their roles in modulating sodium-dependent glucose transporters, which are relevant in diabetes treatment.

The biological activity of this compound may involve interactions with enzymes and receptors that modulate downstream signaling pathways. For instance, the compound could potentially inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds structurally related to this compound:

  • Anticancer Activity : Research has shown that hybrid compounds containing sulfonyl groups exhibit significant cytotoxic effects against various cancer cell lines. For example, certain protoflavone derivatives demonstrated selective toxicity against triple-negative breast cancer cells, highlighting the potential of sulfonyl-containing compounds in cancer therapy .
  • Enzyme Inhibition : Compounds similar to this compound have been investigated for their ability to inhibit enzymes involved in glucose metabolism, which could be beneficial for diabetes management. Enzyme assays reveal that these compounds can effectively modulate enzyme activity.

Comparative Analysis of Related Compounds

The following table summarizes some notable compounds that share structural similarities with this compound:

Compound NameStructure FeaturesUnique Aspects
1-Bromo-4-methylbenzene Bromine at para positionCommonly used as a solvent and in organic synthesis
2-Ethoxyethylsulfonic acid Sulfonic acid groupMore polar due to the acid functionality
1-Chloro-3-(2-propoxy-propanesulfonyl)-benzene Chlorine instead of bromineDifferent halogen leading to varied reactivity

The uniqueness of this compound lies in its specific combination of bromine and ethane sulfonyl groups, which may enhance its solubility and reactivity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-3-(2-ethoxy-ethanesulfonyl)-benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sulfonation of bromobenzene derivatives followed by ethoxy-ethyl group introduction. For example, brominated intermediates (e.g., 1-bromo-3-(trifluoromethoxy)benzene ) are often functionalized using sulfonyl chloride reagents under controlled temperatures (60–90°C) with catalysts like sulfuric acid . Purification via distillation or column chromatography is critical due to isomer formation. Yield optimization requires balancing reaction time and stoichiometry, as excessive bromine may lead to over-substitution .

Q. How can spectroscopic techniques (NMR, IR) characterize the sulfonyl and ethoxy-ethyl groups in this compound?

  • Methodological Answer :

  • ¹H NMR : The ethoxy group’s methylene protons (CH₂) resonate at δ 3.5–4.0 ppm, while the sulfonyl group deshields adjacent aromatic protons, shifting signals downfield (δ 7.5–8.5 ppm) .
  • ¹³C NMR : The sulfonyl carbon appears at δ 110–120 ppm, and the ethoxy carbons at δ 60–70 ppm .
  • IR : Strong S=O stretching vibrations near 1350–1150 cm⁻¹ confirm the sulfonyl group .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : High-purity isolation involves fractional distillation (bp ~300–340°C ) or silica gel chromatography using ethyl acetate/hexane gradients. For isomers, preparative HPLC with a C18 column and acetonitrile/water mobile phase improves separation .

Advanced Research Questions

Q. How does the electron-withdrawing ethoxy-ethanesulfonyl group influence electrophilic aromatic substitution (EAS) reactivity?

  • Methodological Answer : The sulfonyl group is a strong meta-directing, deactivating substituent. Computational studies (DFT) and Hammett σ constants predict reduced reactivity at the para position. Experimental validation involves nitration or halogenation reactions, where product distribution (meta vs. para) is analyzed via GC-MS or HPLC . Contrast with trifluoromethoxy analogs (σ = +0.35) highlights differences in electronic effects .

Q. What are the challenges in synthesizing chiral derivatives of this compound, and how can enantioselective methods address them?

  • Methodological Answer : The sulfonyl group’s rigidity complicates chiral center formation. Asymmetric synthesis using biocatalysts (e.g., engineered sulfotransferases) or chiral auxiliaries (e.g., Evans’ oxazolidinones) can induce enantioselectivity. For example, enzymatic sulfonation with Pseudomonas spp. achieves >90% ee in similar substrates .

Q. How does the compound behave under nucleophilic aromatic substitution (NAS) conditions, and what leaving group trends are observed?

  • Methodological Answer : The bromine atom acts as a leaving group in NAS. Reactivity is enhanced by the sulfonyl group’s electron-withdrawing effect. Kinetic studies (UV-Vis monitoring) using amines or thiols as nucleophiles in DMF at 80°C reveal pseudo-first-order kinetics. Comparative studies with 1-Bromo-3-(methylsulfonyl)benzene show faster substitution rates due to reduced steric hindrance.

Key Research Gaps

  • Contradictions in Catalytic Efficiency : reports sulfuric acid as a catalyst, while enzymatic methods offer greener alternatives. Further studies comparing acid vs. biocatalytic routes are needed.
  • Isomer Separation : Distillation conditions in may not resolve all isomers; advanced chromatographic methods (e.g., SFC ) should be explored.

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